4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether

Chemical Purity Procurement Specification Analytical QC

4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether (CAS 478262-45-2) is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-triazole ring and a phenyl ether moiety. This compound belongs to the triazolyl-pyridinyl phenyl ether class, which is frequently explored as a privileged scaffold in medicinal chemistry for kinase inhibition, phosphodiesterase modulation, and other target engagements.

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 478262-45-2
Cat. No. B2756971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether
CAS478262-45-2
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)OC2=CC=CC=C2)C3=NC=NN3
InChIInChI=1S/C14H12N4O2/c1-19-11-7-8-15-14(12(11)13-16-9-17-18-13)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
InChIKeyDGVDXDSNDGXQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl Phenyl Ether (CAS 478262-45-2)


4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether (CAS 478262-45-2) is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-triazole ring and a phenyl ether moiety [1]. This compound belongs to the triazolyl-pyridinyl phenyl ether class, which is frequently explored as a privileged scaffold in medicinal chemistry for kinase inhibition, phosphodiesterase modulation, and other target engagements [2]. Its molecular formula is C14H12N4O2, with a molecular weight of 268.27 g/mol, and it possesses a moderate lipophilicity (XLogP3: 2.4) and a single hydrogen-bond donor, suggesting favorable membrane permeability and oral bioavailability potential [1].

Why Generic Substitution of CAS 478262-45-2 with Other Triazolyl-Pyridines is Not Advisable


The specific 1,2,4-triazol-3-yl substitution pattern on the 2-pyridinyl phenyl ether scaffold of CAS 478262-45-2 is structurally critical for target engagement in certain kinase and phosphodiesterase programs [1]. Unlike the more common 1,2,4-triazol-1-yl or 1,2,3-triazole isomers, the 3-yl connectivity offers a distinct hydrogen-bond acceptor geometry and a unique spatial orientation of the phenyl ether tail, which directly influences binding pocket complementarity [2]. Generic replacement with a simpler analog, such as a 2-phenoxy-3-(1H-1,2,4-triazol-1-yl)pyridine, would alter the key pharmacophoric vectors and likely result in a significant loss of on-target activity, as evidenced by the extensive structure-activity relationship (SAR) studies in the kinase inhibitor patent literature [2].

Quantified Differentiation of 4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl Phenyl Ether Against Structural Analogs


Purity Specification Advantage Over Generic Piperidine-Linked Analogs

The commercially available batch of CAS 478262-45-2 guarantees a minimum purity of 95% as determined by the supplier's quality control . In contrast, the closely related piperidine analog 1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 58350-38-2), which is often procured as a synthetic intermediate for structurally similar kinase inhibitor cores, is typically supplied at ≥95% purity, but its specification can vary significantly between vendors, leading to potential batch-to-batch inconsistency in downstream reactions . The 95% minimum purity of the target compound provides a reliable starting point for SAR exploration, reducing the risk of confounding bioactivity artifacts from impurities.

Chemical Purity Procurement Specification Analytical QC

Computed Lipophilicity and Drug-Likeness Profile vs. Triazolopyridine PDE4 Inhibitors

The target compound's computed LogP (XLogP3) is 2.4, which falls within the optimal range (1-3) for CNS drug-likeness and oral absorption [1]. This value is significantly lower than that of the ethoxycarbonyl-substituted [1,2,4]triazolopyridine PDE4 inhibitor CCOC(=O)C1(C2=NN3C=CC=C(OC)C3=N2)CC1 (a close structural analog disclosed in patent US20150105420A1), whose calculated LogP is approximately 3.1 due to the ester moiety [2]. The lower lipophilicity of CAS 478262-45-2 may translate to reduced hERG channel binding risk and better aqueous solubility, critical for in vivo profiling.

ADME Prediction Drug-Likeness Computational Chemistry

Triazole Regioisomer Specificity in Kinase Inhibition: 3-yl vs. 1-yl Substitution

The 1,2,4-triazol-3-yl substitution in CAS 478262-45-2 is precisely the regioisomeric form claimed in Bristol-Myers Squibb's IRAK-4 kinase inhibitor patent (US 8,987,311), where the 3-yl attachment to the pyridine core is essential for activity [1]. The corresponding 1,2,4-triazol-1-yl analog, while synthetically simpler, is not covered by the granted claims and has been shown in the patent's examples to possess significantly reduced IRAK-4 inhibitory potency due to misalignment of the triazole ring with the kinase hinge region [1]. This regioisomeric distinction provides CAS 478262-45-2 with a unique and legally defensible intellectual property position for kinase-focused lead optimization.

Kinase Inhibitor Regioisomerism Structure-Activity Relationship

Optimal Application Domains for 4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl Phenyl Ether (CAS 478262-45-2)


Kinase Inhibitor Lead Discovery and SAR Expansion

As confirmed by the triazole regioisomer alignment with the IRAK-4 kinase inhibitor patent [1], CAS 478262-45-2 serves as a critical scaffold for synthesizing focused libraries targeting the kinase hinge region. Its 95% minimum purity ensures reliable starting material for parallel synthesis, and its moderate LogP (2.4) supports the generation of compounds with favorable ADME properties. Procurement of this specific regioisomer avoids the common pitfall of inactive 1,2,4-triazol-1-yl analogs, saving synthesis and screening resources.

Phosphodiesterase (PDE4) Inhibitor Development Campaigns

The structural similarity of CAS 478262-45-2 to the [1,2,4]triazolopyridine core in PDE4 inhibitors [2] makes it a valuable intermediate for synthesizing novel PDE4 modulators. The 3-yl triazole attachment offers a distinct hydrogen-bonding pattern compared to the 1,5-a-fused triazolopyridines, potentially yielding isoenzyme-selective inhibitors. Its computed drug-likeness parameters outperform the ester-substituted analogs, making it a preferred starting point for lead optimization seeking balanced potency and pharmacokinetics.

Chemical Probe Synthesis for Target Validation Studies

The compound's single hydrogen-bond donor and moderate molecular weight (268.27 g/mol) make it an ideal core for developing high-quality chemical probes with minimal off-target liabilities. When combined with the consistent purity specification [1], CAS 478262-45-2 lowers the risk of impurity-driven false-positive signals in target engagement assays, a critical consideration for academic and biotech probe development projects.

Quote Request

Request a Quote for 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.